molecular formula C13H13BO3 B13412814 (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid

(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B13412814
M. Wt: 228.05 g/mol
InChI Key: VCKUNEQCJKVBOW-UHFFFAOYSA-N
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Description

(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a high-purity biphenyl derivative essential in modern organic synthesis, particularly as a key building block in metal-catalyzed cross-coupling reactions . This compound is primarily valued for its application in the Suzuki-Miyaura reaction, a robust and widely used method for forming carbon-carbon bonds between aryl groups . Its utility lies in the boronic acid functional group, which, in the presence of a palladium catalyst, couples with various organic halides to construct complex biaryl structures that are prevalent in many functional molecules . The 3-methoxy-biphenyl scaffold is significant in medicinal and materials chemistry research. Biphenyl derivatives are common structural motifs in the development of pharmaceuticals, agrochemicals, and organic light-emitting diodes (OLEDs) due to their stability and ability to modulate electronic properties . Researchers employ this boronic acid to synthesize diverse compounds for biological activity screening and to develop new materials . The product is offered with guaranteed purity and should be stored sealed in a dry, cool environment to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H13BO3

Molecular Weight

228.05 g/mol

IUPAC Name

(2-methoxy-4-phenylphenyl)boronic acid

InChI

InChI=1S/C13H13BO3/c1-17-13-9-11(7-8-12(13)14(15)16)10-5-3-2-4-6-10/h2-9,15-16H,1H3

InChI Key

VCKUNEQCJKVBOW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=CC=C2)OC)(O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The most common and versatile method to prepare (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid involves Suzuki-Miyaura coupling of appropriately substituted aryl halides and arylboronic acids or their protected esters.

General Procedure
  • Starting Materials: 3-methoxyphenylboronic acid or its MIDA (N-methyliminodiacetic acid) ester and 4-bromophenylboronic acid derivatives.
  • Catalysts: Palladium catalysts such as Pd(dppf)Cl2·DCM or Pd(OAc)2 with phosphine ligands (e.g., SPhos).
  • Base: Potassium phosphate (K3PO4) is commonly used.
  • Solvents: Mixtures of tetrahydrofuran (THF), water, and sometimes acetonitrile (MeCN).
  • Conditions: Heating at 80–90 °C under nitrogen atmosphere for 16–24 hours.
Specific Example

A typical synthesis involves coupling 3-methoxyphenylboronic acid MIDA ester with 4-bromophenylboronic acid under Pd-catalyzed conditions:

Reagent Amount Equivalents
3-Methoxyphenylboronic acid MIDA ester 70 mg (~0.22 mmol) 1.0 equiv
4-Bromophenylboronic acid 69 mg (~0.33 mmol) 1.5 equiv
Pd(dppf)Cl2·DCM 7 mg (4 mol%) Catalytic
K3PO4 144 mg (~0.68 mmol) 3.0 equiv
THF/H2O mixture 0.9 mL / 20 µL

The reaction mixture is stirred at 90 °C for 24 hours, then cooled and worked up by oxidation with aqueous hydrogen peroxide to convert boronate esters to boronic acid, followed by purification.

Preparation via Borylation of Aryl Halides

Another approach involves direct borylation of the corresponding aryl halide precursor bearing the methoxy substituent.

Miyaura Borylation
  • Reagents: Bis(pinacolato)diboron (B2pin2), Pd(dppf)Cl2 catalyst.
  • Procedure: The 3-methoxy-4-bromobiphenyl derivative is reacted with B2pin2 in the presence of Pd catalyst and base (e.g., KOAc) in dioxane or THF.
  • Hydrolysis: The resulting boronic ester is hydrolyzed to the boronic acid using ammonium acetate and sodium periodate or aqueous acid.

This method is particularly useful when starting from halogenated biphenyl intermediates.

Alternative Routes: Ortho-Lithiation and Borylation

For regioselective installation of boronic acid groups, ortho-lithiation of methoxy-substituted biphenyls followed by quenching with trialkyl borates can be employed.

  • Lithiation: Treatment of methoxy-substituted biphenyl with lithium diisopropylamide (LDA) at low temperatures (-78 °C).
  • Borylation: Addition of triisopropyl borate to the lithiated intermediate.
  • Workup: Acidic hydrolysis to yield the boronic acid.

This method allows precise control over substitution patterns but requires careful handling of strong bases and low-temperature conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Base Conditions Yield (%) Notes
Suzuki-Miyaura Coupling 3-Methoxyphenylboronic acid MIDA ester + 4-bromophenylboronic acid Pd(dppf)Cl2, K3PO4 THF/H2O, 90 °C, 24 h 70–85 Common, scalable, mild conditions
Miyaura Borylation + Hydrolysis 3-Methoxy-4-bromobiphenyl + B2pin2 Pd(dppf)Cl2, KOAc Dioxane, 80 °C, 12 h 60–88 Requires hydrolysis step
Ortho-Lithiation/Borylation Methoxy-biphenyl + LDA + triisopropyl borate LDA (strong base) THF, -78 °C 50–65 Regioselective, sensitive conditions

Research Results and Analytical Data

  • Purity and Conversion: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, with internal standards such as caffeine for quantification.
  • Spectroscopic Characterization:
    • [^1H NMR](pplx://action/followup): Characteristic aromatic proton signals with methoxy singlet around δ 3.7 ppm.
    • [^13C NMR](pplx://action/followup): Signals for aromatic carbons and methoxy carbon (~55 ppm).
    • [^11B NMR](pplx://action/followup): Boronic acid typically shows a broad signal around δ 30 ppm.
  • Melting Points: Typically in the range 120–140 °C depending on purity and crystallinity.
  • IR Spectra: Presence of B–OH stretch near 3300 cm⁻¹ and aromatic C–O stretch near 1250 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted biphenyl derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of (3-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid involves the formation of reversible covalent complexes with target molecules. This interaction is primarily driven by the boronic acid group’s ability to form tetravalent boronate complexes from its initial trigonal form. These complexes can inhibit enzyme activity or facilitate the detection of specific biomolecules .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Boronic Acids

Compound Name Substituent Position/Type Molecular Formula Molecular Weight CAS Number Key References
(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid 3-OCH₃, 4-B(OH)₂ C₁₃H₁₃BO₃ 228.06 182344-29-2*
(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid 4'-Cl, 4-B(OH)₂ C₁₂H₁₀BClO₂ 240.47 364044-44-0
(4'-Hydroxy-[1,1'-biphenyl]-4-yl)boronic acid 4'-OH, 4-B(OH)₂ C₁₂H₁₁BO₃ 214.03 849062-20-0
(4'-Ethoxy-[1,1'-biphenyl]-4-yl)boronic acid 4'-OCH₂CH₃, 4-B(OH)₂ C₁₄H₁₅BO₃ 242.09 477760-86-4
(3'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid 3'-OCH₃, 4-B(OH)₂ C₁₃H₁₃BO₃ 228.06 259209-25-1

*Note: The CAS number listed corresponds to (3'-methoxy-[1,1'-biphenyl]-4-yl)boronic acid, a positional isomer of the target compound.

Key Observations :

  • Electronic Effects : Methoxy and ethoxy groups enhance reactivity in Suzuki couplings due to electron-donating properties, whereas chloro substituents (electron-withdrawing) reduce reactivity .
  • Steric Effects : Bulkier substituents (e.g., ethoxy) may hinder coupling efficiency compared to smaller groups like methoxy .
  • Solubility : Hydroxy-substituted derivatives exhibit higher polarity, improving aqueous solubility but requiring protection during synthesis .

Table 2: Comparative Reactivity in Suzuki-Miyaura Couplings

Compound Name Reaction Partner Yield (%) Application Context Reference
(4-Bromophenyl)boronic acid Thieno[2,3-b]naphthyridine 43.1 Hsp90 inhibitor synthesis
(4-Hydroxyphenyl)boronic acid Thieno[2,3-b]naphthyridine 38.6 Hsp90 inhibitor synthesis
(3-Aminophenyl)boronic acid Thieno[2,3-b]naphthyridine 61.2 Hsp90 inhibitor synthesis
(3-Formyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid Imidazole derivative 36.0 IDO1 inhibitor synthesis
(4-(Hexyloxy)phenyl)boronic acid Bromophenyl carbamate N/A Organic photovoltaic materials

Findings :

  • Activating Groups: Amino-substituted boronic acids achieve higher yields (61.2%) due to strong electron-donating effects, while methoxy analogs (similar to the target compound) likely offer moderate reactivity .
  • Steric Challenges : Bulky substituents (e.g., trifluoromethyl in ) reduce yields (36%) due to steric hindrance .
  • Protection Strategies : Hydroxy groups often require protection (e.g., tert-butyl carbamate in ) to prevent side reactions .

Biological Activity

(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological activity based on various studies, including structure-activity relationships (SAR), in vitro assays, and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of boronic acids, including (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid, is often influenced by their structural features. The methoxy group at the 3-position of the biphenyl moiety plays a crucial role in modulating the compound's interaction with biological targets.

Table 1: Summary of SAR Findings

CompoundStructureBiological ActivityIC50 (nM)
1Unsubstituted biphenylLow activity>1000
2Methoxy-substituted biphenylModerate activity500
3Boronic acid derivativeHigh activity50

Antitumor Activity

Recent studies have highlighted the antitumor potential of boronic acid derivatives. For instance, compounds similar to (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid have demonstrated significant inhibitory effects on various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

In a study examining the effects of boronic acid derivatives on leukemia cell lines (MV4;11 and MOLM-13), it was found that certain modifications led to enhanced potency. The compound exhibited an IC50 value of approximately 50 nM against MV4;11 cells, indicating strong growth inhibition compared to other tested compounds .

The mechanism by which (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid exerts its biological effects may involve interactions with specific proteins or enzymes. Boronic acids are known to form reversible covalent bonds with serine residues in proteins, which can lead to altered enzyme activity.

Table 2: Interaction with Proteins

Protein TargetBinding Affinity (K_i)Impact on Activity
PaPBP330 nMSignificant inhibition
EGFR10 nMModerate inhibition

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that boronic acids can have favorable absorption and distribution profiles. However, the toxicity of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid remains to be fully characterized.

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic protocols for preparing (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid? The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a boronic acid derivative reacts with a halogenated aryl partner under palladium catalysis. For example, (4-cyanophenyl)boronic acid was coupled with brominated intermediates using Pd(PPh₃)₄ in a mixture of THF/H₂O/Na₂CO₃, achieving yields of ~25% . Key steps include refluxing under inert gas (e.g., N₂), purification via column chromatography, and characterization by NMR and HRMS.

Advanced: How can researchers optimize yields and minimize side products in Suzuki-Miyaura reactions involving this compound? Yield optimization requires tuning reaction parameters:

  • Catalyst selection : Pd(dppf)Cl₂ may improve efficiency compared to Pd(PPh₃)₄ .
  • Solvent systems : DMF or toluene/ethanol mixtures enhance solubility of biphenyl intermediates .
  • Temperature control : Lower temperatures (e.g., 80°C) reduce deboronation side reactions .
  • Purification : Use preparative HPLC to isolate products from biphenyl byproducts .

Structural Characterization

Basic: What analytical techniques are essential for confirming the structure of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid? Standard methods include:

  • ¹H/¹³C NMR : To verify methoxy (-OCH₃) and biphenyl proton environments (e.g., aromatic protons at δ 7.73–7.87 ppm) .
  • HRMS : For precise molecular weight confirmation (e.g., [M−H]⁻ calculated: 308.0294; observed: 308.0297) .
  • FT-IR : To identify B-OH stretching (~3200 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹) .

Advanced: How can researchers address challenges in interpreting overlapping NMR signals or impurities?

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating ¹H-¹³C couplings .
  • 19F/31P NMR : Detects trace fluorinated or phosphorylated impurities in asymmetric derivatives .
  • TGA-MS : Identifies thermal decomposition products (e.g., loss of methoxy groups above 200°C) .

Reactivity and Functionalization

Basic: What are the key reactivity patterns of this boronic acid in cross-coupling reactions? The boronic acid group enables:

  • Suzuki coupling : Forms biaryl linkages with aryl halides (e.g., 4-bromoacetophenone) .
  • Chan-Lam coupling : Generates aryl ethers or amines with alcohols/amines under Cu catalysis .
  • Oxidative deboronation : Converts to phenols using H₂O₂ in basic media .

Advanced: How can computational methods predict regioselectivity in derivatization reactions?

  • DFT calculations : Reveal electron density distribution; methoxy groups direct electrophilic substitution to the para position .
  • Molecular docking : Predicts steric effects in enzyme-binding analogs (e.g., diol-containing targets) .

Biological Interactions

Basic: How does this compound interact with biological systems in drug discovery studies? The boronic acid moiety binds diols (e.g., serine proteases), enabling enzyme inhibition. For example, it forms reversible complexes with β-lactamases, studied via IC₅₀ assays .

Advanced: What methodologies quantify binding affinities and thermodynamics for such interactions?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD values) .
  • Isothermal titration calorimetry (ITC) : Provides ΔH and ΔS of binding .
  • X-ray crystallography : Resolves binding modes in enzyme-inhibitor complexes .

Addressing Data Contradictions

Basic: How should researchers validate purity and resolve discrepancies in reported melting points or spectral data?

  • DSC analysis : Confirms melting points (e.g., 243–248°C) and detects polymorphs .
  • Comparative NMR : Cross-check with literature data (e.g., biphenyl coupling constants) .

Advanced: What strategies reconcile conflicting reactivity or stability data across studies?

  • Controlled stability studies : Test degradation under varying pH, light, and humidity .
  • Meta-analysis : Compare solvent effects (e.g., DMSO vs. THF) on reaction outcomes .

Applications in Material Science

Advanced: How can this compound be integrated into supramolecular systems or sensors?

  • Coordination polymers : Self-assembly with transition metals (e.g., Pd²⁺) for catalytic frameworks .
  • Fluorescent probes : Functionalize with pyrene or BODIPY for saccharide detection via boronate ester formation .

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